molecular formula C4H10N2 B13495332 (1E)-N'-Methylpropanimidamide CAS No. 139614-17-8

(1E)-N'-Methylpropanimidamide

Cat. No.: B13495332
CAS No.: 139614-17-8
M. Wt: 86.14 g/mol
InChI Key: SVKQJKDFMLYPSM-UHFFFAOYSA-N
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Description

(1E)-N’-Methylpropanimidamide is an organic compound with the molecular formula C4H10N2 It is a derivative of propanimidamide, where the nitrogen atom is substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N’-Methylpropanimidamide typically involves the reaction of propionitrile with methylamine under specific conditions. The reaction can be carried out in the presence of a catalyst such as sodium methoxide. The general reaction scheme is as follows:

CH3CH2CN+CH3NH2CH3CH2C(=NH)NHCH3\text{CH}_3\text{CH}_2\text{CN} + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{CH}_2\text{C}(=\text{NH})\text{NHCH}_3 CH3​CH2​CN+CH3​NH2​→CH3​CH2​C(=NH)NHCH3​

Industrial Production Methods

Industrial production of (1E)-N’-Methylpropanimidamide may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1E)-N’-Methylpropanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: The imidamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.

Major Products Formed

    Oxidation: Formation of propionamide or propionitrile.

    Reduction: Formation of N-methylpropanamine.

    Substitution: Formation of various substituted imidamides.

Scientific Research Applications

(1E)-N’-Methylpropanimidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1E)-N’-Methylpropanimidamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Propanimidamide: The parent compound without the methyl substitution.

    N-Methylacetamidine: A similar compound with an acetamidine group instead of propanimidamide.

    N-Methylformamidine: A related compound with a formamidine group.

Uniqueness

(1E)-N’-Methylpropanimidamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the methyl group on the nitrogen atom enhances its stability and alters its interaction with molecular targets compared to similar compounds.

Properties

CAS No.

139614-17-8

Molecular Formula

C4H10N2

Molecular Weight

86.14 g/mol

IUPAC Name

N'-methylpropanimidamide

InChI

InChI=1S/C4H10N2/c1-3-4(5)6-2/h3H2,1-2H3,(H2,5,6)

InChI Key

SVKQJKDFMLYPSM-UHFFFAOYSA-N

Canonical SMILES

CCC(=NC)N

Origin of Product

United States

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